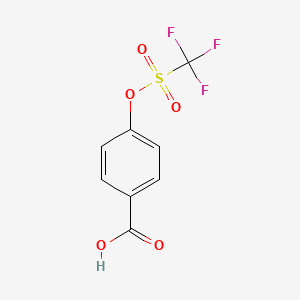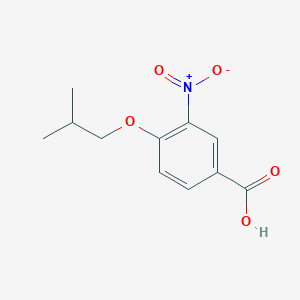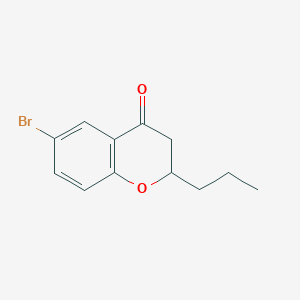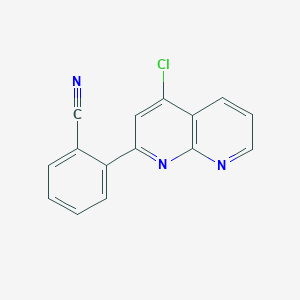
2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile is a heterocyclic compound that contains a naphthyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the chloro and benzonitrile groups in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a multicomponent reaction involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide.
Coupling with Benzonitrile: The final step involves coupling the chloro-substituted naphthyridine with benzonitrile under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Cyclization Reactions: The naphthyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while cyclization reactions can produce fused heterocyclic compounds .
Applications De Recherche Scientifique
2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Materials Science: It is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in coordination chemistry and as a building block for the synthesis of complex molecular architectures.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The chloro and benzonitrile groups contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,8-naphthyridine: Lacks the benzonitrile group, resulting in different reactivity and applications.
4-Chloro-1,8-naphthyridine: Similar core structure but different substitution pattern, affecting its chemical properties.
2-(4-Methyl-1,8-naphthyridin-2-yl)benzonitrile: Contains a methyl group instead of a chloro group, leading to variations in reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H8ClN3 |
|---|---|
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
2-(4-chloro-1,8-naphthyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H8ClN3/c16-13-8-14(11-5-2-1-4-10(11)9-17)19-15-12(13)6-3-7-18-15/h1-8H |
Clé InChI |
IHVLIAZTRYFGPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)C2=NC3=C(C=CC=N3)C(=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
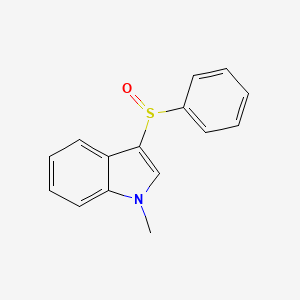
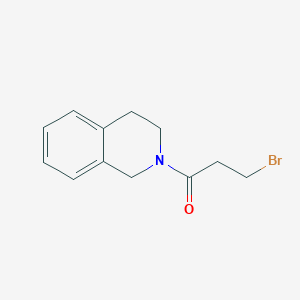
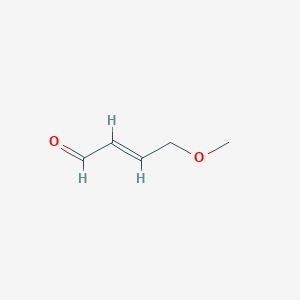

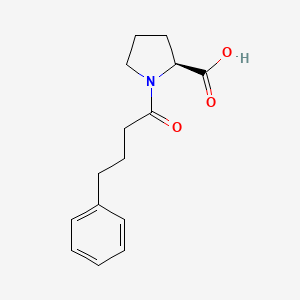
![2-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B8656761.png)
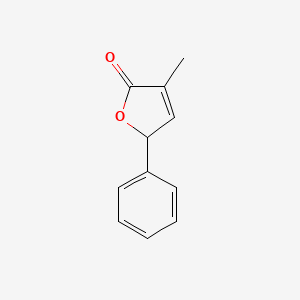
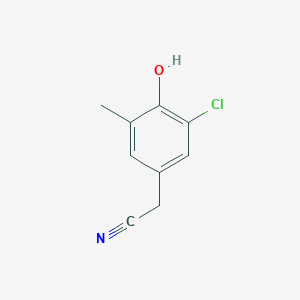
![(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol](/img/structure/B8656798.png)
![2-[(3-Bromophenoxy)methyl]naphthalene](/img/structure/B8656806.png)
![1,3-Diethyl 2-[(2-cyanoeth-1-EN-1-YL)amino]propanedioate](/img/structure/B8656808.png)
